4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate
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Overview
Description
4-(6,8,9-Trimethyl-3-oxabicyclo[331]non-7-en-2-yl)phenyl acetate is an organic compound belonging to the class of oxabicyclic compounds This compound is characterized by its unique bicyclic structure, which includes a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate typically involves the reaction of 4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the phenol group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl acetate derivatives.
Scientific Research Applications
4-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(1S,2S,5S)-5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol: Shares a similar bicyclic structure but with a hydroxymethyl group instead of an acetate group.
Methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate: Another oxabicyclic compound with potential antileishmanial activity.
Uniqueness
4-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate is unique due to its specific structural features and the presence of the phenyl acetate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-11-9-12(2)18-13(3)17(11)10-21-19(18)15-5-7-16(8-6-15)22-14(4)20/h5-9,11,13,17-19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZZJSRTPWVXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1COC2C3=CC=C(C=C3)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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